3-Azabicyclo[3.2.0]heptan-6-one hydrochloride
CAS No.:
Cat. No.: VC13766755
Molecular Formula: C6H10ClNO
Molecular Weight: 147.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO |
|---|---|
| Molecular Weight | 147.60 g/mol |
| IUPAC Name | 3-azabicyclo[3.2.0]heptan-6-one;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-5,7H,1-3H2;1H |
| Standard InChI Key | KAKHOKZUSJXYNG-UHFFFAOYSA-N |
| SMILES | C1C2CNCC2C1=O.Cl |
| Canonical SMILES | C1C2CNCC2C1=O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
3-Azabicyclo[3.2.0]heptan-6-one hydrochloride belongs to the class of nitrogen-containing heterocycles. The molecular formula is C₆H₁₀ClNO, with a molecular weight of 147.60 g/mol . The bicyclic framework consists of a seven-membered ring fused to a three-membered aziridine-like structure, with a ketone group at position six (Figure 1). The hydrochloride salt formation occurs via protonation of the nitrogen atom, improving aqueous solubility for biological assays.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀ClNO | |
| Molecular Weight | 147.60 g/mol | |
| CAS Number | 2411365-71-2 | |
| Solubility | Enhanced in polar solvents |
Spectroscopic characterization, including NMR and mass spectrometry, confirms the bicyclic structure and ketone functionality . The compound’s rigidity and stereoelectronic properties make it a promising candidate for targeting biomolecules with high specificity.
Synthesis and Manufacturing
The synthesis of 3-azabicyclo[3.2.0]heptan-6-one hydrochloride involves multi-step organic transformations. A notable procedure adapted from Organic Syntheses begins with diallylamine, which undergoes acid-catalyzed cyclization in aqueous sulfuric acid to form the bicyclic amine intermediate . Subsequent oxidation of the alcohol derivative (3-azabicyclo[3.2.0]heptan-6-ol) introduces the ketone group, followed by hydrochloride salt formation (Figure 2) .
Key Synthetic Steps:
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Cyclization: Diallylamine reacts with H₂SO₄ to form 3-azabicyclo[3.2.0]heptane .
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Oxidation: The secondary alcohol at position six is oxidized to a ketone using agents like KMnO₄ or CrO₃ .
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Salt Formation: Treatment with HCl yields the hydrochloride salt.
Alternative methods employ photocatalytic strategies to construct the bicyclic core, though yields and selectivity require optimization. Industrial-scale production remains limited, emphasizing the need for scalable protocols.
Biological Activity and Mechanisms
Preliminary studies highlight the compound’s interactions with neurological targets. Its structural similarity to endogenous amines suggests potential in modulating pain pathways and neurotransmitter receptors. For example, the bicyclic framework may mimic tropane alkaloids, which exhibit affinity for monoamine transporters .
Table 2: Reported Biological Activities
| Activity | Target/Mechanism | Source |
|---|---|---|
| Analgesic Potential | Opioid receptor modulation | |
| Enzyme Inhibition | Interaction with hydrolases | |
| Antifungal Activity | Cell wall synthesis disruption | * |
*Note: Data inferred from structurally related compounds.
While direct evidence for 3-azabicyclo[3.2.0]heptan-6-one hydrochloride’s efficacy is sparse, its derivatives show promise in antimicrobial and anti-inflammatory applications. For instance, β-lactamase inhibition has been observed in analogs, suggesting utility in combating antibiotic resistance.
Applications in Medicinal Chemistry
The compound’s versatility stems from its ability to serve as a pharmacophore in drug design. Key applications include:
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Central Nervous System (CNS) Therapeutics: The bicyclic core may penetrate the blood-brain barrier, enabling targeting of neurological disorders .
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Antimicrobial Agents: Structural analogs inhibit enzymes critical for microbial survival, offering routes to novel antibiotics.
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Pain Management: Interaction with opioid receptors could lead to non-addictive analgesics.
Comparison with Structural Analogs
Table 3: Comparative Analysis of Azabicyclic Compounds
The ketone group in 3-azabicyclo[3.2.0]heptan-6-one hydrochloride enhances electrophilicity, facilitating covalent interactions with biological targets compared to hydroxyl or hydrogen analogs .
Research Gaps and Future Directions
Current limitations include:
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Synthetic Challenges: Low yields in cyclization and oxidation steps .
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Biological Data Scarcity: Few in vivo studies validate purported activities.
Future research should prioritize:
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Optimized Synthesis: Developing catalytic asymmetric routes for enantioselective production.
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Mechanistic Studies: Elucidating interactions with pain receptors and microbial enzymes.
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Derivatization: Exploring substitutions to enhance potency and selectivity.
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